Home > Products > Building Blocks P10181 > 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one - 1160264-15-2

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Catalog Number: EVT-1662578
CAS Number: 1160264-15-2
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Phenyl-3-pyridazinone Derivatives

  • Compound Description: This class encompasses a range of 6-phenyl-3-pyridazinone derivatives explored for their vasorelaxant properties []. Substitutions on the phenyl ring and modifications at the 2-position of the pyridazinone ring are common structural variations within this group.

6-(m-Nitrophenyl)-4-Substituted Benzylidene Tetrahydro-pyridazin-3(2H)-one Derivatives

  • Compound Description: These derivatives, featuring a benzylidene group at the 4-position and a m-nitrophenyl group at the 6-position of the tetrahydro-pyridazin-3(2H)-one ring, were synthesized and evaluated for their analgesic activity [].

6-Phenyl-4-Substituted Benzylidene Tetrahydro Pyridazin-3(2H)-Ones

  • Compound Description: These derivatives, structurally similar to the previous group but lacking the nitro group on the phenyl ring, were also synthesized and investigated for their analgesic properties [].

4-Amino-5-(Disubstituted Amino)-2-Phenyl-2H-Pyridazin-3-ones

  • Compound Description: These derivatives were synthesized from 4-amino-5-chloro-2-phenyl-2H-pyridazin-3-one and screened for pesticidal activity []. The research focused on introducing diverse disubstituted amine groups at the 5-position of the pyridazinone ring.

6-(4-(Substituted Amino)phenyl)-4,5-dihydropyridazin-3(2H)-ones

  • Compound Description: This group of compounds was synthesized and explored as potential positive inotropic agents []. The research focused on modifying the substituents on the amino group at the 4-position of the phenyl ring attached to the pyridazinone core.

5-Amino-6-chloro-4-nitro-2-β-D-ribofuranosyl-2H-pyridazin-3-one

  • Compound Description: This specific pyridazinone nucleoside was synthesized and structurally characterized as part of a study investigating potential chemotherapeutic compounds [].
Overview

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial and anticancer properties. It serves as a crucial building block in organic synthesis and is investigated for its therapeutic applications in medicine.

Source

The compound is typically synthesized through various chemical reactions involving hydrazine derivatives and diketones or ketoesters. Its structure features a pyridazinone core, which is modified by the introduction of amino and benzylamino groups, enhancing its reactivity and biological activity.

Classification

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is classified as an organic heterocyclic compound, specifically a pyridazinone. It is also categorized under pharmaceutical intermediates due to its role in drug development processes.

Synthesis Analysis

Methods

The synthesis of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one generally involves several key steps:

  1. Formation of the Pyridazinone Core: The initial step involves the reaction of hydrazine with a diketone or ketoester under acidic or basic conditions, leading to the formation of the pyridazinone structure.
  2. Amination and Benzylation: The introduction of the amino group is achieved through nucleophilic substitution, where the pyridazinone core reacts with an appropriate amine. Subsequently, benzylation occurs using benzyl chloride in the presence of a base such as sodium hydroxide.

Technical Details

The reaction conditions for synthesizing this compound can vary significantly based on the desired yield and purity. Industrial protocols may utilize continuous flow reactors for efficiency and enhanced control over reaction parameters, ensuring high-quality output.

Molecular Structure Analysis

Structure

The molecular structure of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one consists of a pyridazine ring fused with a phenyl group substituted at position 3 with an amino group and at position 4 with a benzylamino group. This arrangement contributes to its unique chemical properties.

Data

  • Molecular Formula: C17H18N4O
  • Molecular Weight: 298.36 g/mol
  • CAS Number: 1160264-15-2
Chemical Reactions Analysis

Types of Reactions

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, producing reduced forms of the compound.
  3. Nucleophilic Substitution: The amino and benzylamino groups are reactive towards electrophiles, allowing for further functionalization.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new derivatives with potentially improved properties.

Mechanism of Action

Process

The mechanism of action of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one involves its interaction with specific biomolecules within biological systems:

  1. Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that play roles in inflammatory pathways, effectively reducing inflammation.
  2. Cell Signaling Modulation: It influences cell signaling pathways by binding to receptors and altering their activity, which can lead to effects such as apoptosis in cancer cells.

Data

Research indicates that this compound's binding affinity for target enzymes correlates with its ability to inhibit cell proliferation, making it a candidate for further pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses have shown that the compound exhibits characteristics conducive to its use in drug formulation and synthesis processes.

Applications

Scientific Uses

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one has several applications across various scientific domains:

  1. Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  2. Pharmaceutical Development: Investigated for potential therapeutic effects against various diseases, particularly those involving inflammatory responses and cancer.
  3. Biochemical Research: Used in studies focusing on enzyme interactions and cellular mechanisms, contributing valuable insights into drug design and development strategies.
Introduction to Pyridazinone Derivatives in Medicinal Chemistry

Historical Evolution of Pyridazinone-Based Pharmacophores

Pyridazinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their unique physicochemical properties and versatile biological activities. The historical development of these heterocyclic compounds reveals a significant evolution from simple structures to complex therapeutic agents. Early pyridazinone derivatives gained attention in the 1970s with minaprine, a 3-aminopyridazine-containing monoamine oxidase inhibitor approved in France as an atypical antidepressant. Despite its withdrawal in 1996 due to adverse effects, minaprine established the pharmacological relevance of the pyridazinone core [5]. The 1980s and 1990s witnessed extensive exploration of pyridazin-3-one derivatives as phosphodiesterase 3 (PDE3) inhibitors for cardiac indications, culminating in the approval of levosimendan outside the United States. This compound exhibits a complex mechanism involving both PDE3 inhibition and calcium sensitization of cardiac troponin C [5].

The 21st century has witnessed a renaissance in pyridazinone-based drug development, with FDA approvals of relugolix (2020) for advanced prostate cancer and deucravacitinib (2022) for moderate-to-severe plaque psoriasis. Both agents feature 3-aminopyridazine as a central scaffolding element, leveraging its hydrogen-bonding capabilities for target engagement. Relugolix demonstrates potent gonadotropin-releasing hormone (GnRH) receptor antagonism, while deucravacitinib represents the first approved allosteric tyrosine kinase 2 (TYK2) inhibitor [5]. Parallel developments include the approval of phthalazinone-based PARP inhibitors olaparib (2014) and talazoparib (2018) for ovarian cancer, expanding the structural diversity of medicinally relevant diazine derivatives [5].

Table 1: Historical Development of Pyridazinone-Based Therapeutics

Approval EraRepresentative AgentsCore Structural ElementPrimary Therapeutic Target
1970s-1990sMinaprine (withdrawn)3-AminopyridazineMonoamine oxidase
1980s-1990sLevosimendanPyridazinone derivativePDE3/Troponin C
2000sAzelastinePyridazin-3-oneHistamine receptor
2010s-PresentOlaparib/TalazoparibPhthalazinonePARP enzyme
2020sRelugolix/Deucravacitinib3-AminopyridazineGnRH receptor/TYK2 kinase

The structural evolution of pyridazinone pharmacophores reveals strategic innovations: (1) Incorporation of electron-donating amino groups at position 3 to enhance hydrogen-bonding capacity; (2) Fusion with imidazo rings to create bicyclic systems as seen in ponatinib and risdiplam; and (3) Functionalization at position 6 with aromatic systems to enable π-stacking interactions with biological targets. Recent research has further expanded into complex derivatives such as 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, which features an extended aniline-benzylamine substitution pattern designed to engage multiple binding sites simultaneously [4] [5].

Structural Significance of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one in Heterocyclic Drug Design

The compound 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one (C₁₇H₁₆N₄O; MW 292.34 g/mol) exemplifies sophisticated structure-based design within the pyridazinone class [3] [6]. Its architecture integrates three pharmacophoric elements: (1) A pyridazin-3(2H)-one core with dual hydrogen-bonding capability; (2) A meta-amino-substituted phenyl ring providing electronic modulation; and (3) A benzylamino moiety enhancing lipophilicity and steric bulk. This strategic arrangement creates a multifunctional scaffold capable of diverse molecular interactions critical for drug-receptor recognition [5].

The pyridazinone core contributes significantly to the compound's molecular recognition profile. With a dipole moment of ~4.22 D, substantially higher than pyridine (2.22 D) or benzene (0 D), this heterocycle facilitates strong dipole-dipole interactions and enhances water solubility [5]. The ring nitrogen at position 2 serves as a hydrogen-bond acceptor (pKBHX ≈ 1.65), while the N1-H functions as a hydrogen-bond donor. The carbonyl oxygen at position 3 provides an additional hydrogen-bond acceptor site, creating a dual hydrogen-bonding system analogous to purine bases in nucleic acids. This configuration enables the molecule to participate in complex interaction networks with biological targets [5].

Table 2: Comparative Physicochemical Properties of Key Heterocycles

HeterocycleDipole Moment (D)H-Bond Acceptor Capacity (pKBHX)cLogPTopological Polar Surface Area (Ų)
Pyridazinone4.221.65-0.5125.8
Benzene0-1.472.180
Pyridine2.221.860.8412.9
Pyrimidine2.331.070.2625.8
1,2,4-Triazole1.721.28-0.2841.6

The substituent pattern profoundly influences electronic distribution and conformation. The 3-amino group on the pendant phenyl ring (pKa ≈ 2.0) enhances electron donation to the extended π-system, increasing electron density at the pyridazinone C6 position [3] [8]. This electronic effect potentially enhances nucleophilic substitution reactions at this site during synthetic derivatization. The benzylamino group at position 4 introduces steric bulk (molar refractivity: 43.94) and moderate lipophilicity (π ≈ 2.02), potentially facilitating membrane penetration while maintaining solubility through the amino group's hydrogen-bonding capacity. This balanced lipophilicity profile is evidenced by its calculated partition coefficient (cLogP = 0.417), significantly lower than typical phenyl-containing drugs [3] [5] [8].

Structurally analogous compounds demonstrate therapeutic relevance for renal indications. Recent research on pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffolds has identified potent transient receptor potential canonical 5 (TRPC5) inhibitors with significant nephroprotective effects. Compound 12 from this series exhibited: (1) High TRPC5 inhibitory potency (IC₅₀ = 18 nM); (2) >100-fold selectivity over TRPC3/6/7 and hERG channels; and (3) Significant reduction in proteinuria and podocyte damage in hypertensive rat models at 10 mg/kg BID dosing [4]. The structural similarity of 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one to these TRPC5 inhibitors suggests potential shared mechanisms, particularly given the conserved 3-aminophenylpyridazinone motif essential for channel blockade [4] [5].

Table 3: Structural Comparison of Pyridazinone Derivatives

Structural Feature6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-oneTRPC5 Inhibitor (Compound 12)
Pyridazinone CorePresentPresentPresent
C6 Substituent3-Amino-4-(benzylamino)phenyl3-Amino-4-methylphenylTetrahydroimidazo[1,2-a]pyrazine
H-Bond Donors3 (2xN-H, 1xNH₂)2 (N-H, NH₂)3
cLogP0.4171.022.8 (estimated)
Therapeutic TargetUndefined (research compound)Undefined (research compound)TRPC5 channel
Biological ActivityResearch compoundResearch compoundNephroprotective

The molecular conformation exhibits restricted rotation about the C6-aryl bond, potentially creating atropisomers with distinct biological profiles. Intramolecular hydrogen bonding between the pyridazinone N-H and the ortho benzylamino nitrogen may stabilize a planar conformation, facilitating π-stacking interactions with aromatic residues in enzyme binding sites. This structural feature is corroborated by crystallographic data from related pyridazinone derivatives showing coplanar orientation of the heterocycle and pendant phenyl ring [3] [5] [8]. The benzyl group provides a flexible tether for the terminal phenyl ring, enabling adaptive binding to hydrophobic pockets—a design strategy employed successfully in kinase inhibitors like ponatinib, which features an imidazo[1,2-b]pyridazine core [5].

Properties

CAS Number

1160264-15-2

Product Name

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

IUPAC Name

3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)

InChI Key

DXDNVHPKAPSAQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.